molecular formula C10H6BrNO B2743987 3-Bromoquinoline-6-carbaldehyde CAS No. 860757-84-2

3-Bromoquinoline-6-carbaldehyde

Cat. No.: B2743987
CAS No.: 860757-84-2
M. Wt: 236.068
InChI Key: APMWGLGWAYESOM-UHFFFAOYSA-N
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Description

3-Bromoquinoline-6-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C10H6BrNO. It is a derivative of quinoline, which is a fundamental scaffold in medicinal chemistry due to its versatile applications in various fields, including industrial and synthetic organic chemistry . The compound is characterized by the presence of a bromine atom at the 3-position and an aldehyde group at the 6-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline-6-carbaldehyde can be achieved through various methods. One common approach involves the bromination of quinoline derivatives followed by formylation. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a formylating agent like Vilsmeier-Haack reagent (a mixture of DMF and POCl3). The reaction conditions often involve heating the mixture under reflux .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoquinoline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromoquinoline-6-carbaldehyde has numerous applications in scientific research:

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 6-Bromoquinoline-3-carbaldehyde
  • Quinoline-3-carbaldehyde

Comparison: 3-Bromoquinoline-6-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which influence its reactivity and interaction with biological targets. Compared to 2-Chloroquinoline-3-carbaldehyde, the bromine atom in the 3-position provides different steric and electronic effects, leading to variations in chemical behavior and biological activity .

Properties

IUPAC Name

3-bromoquinoline-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-9-4-8-3-7(6-13)1-2-10(8)12-5-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMWGLGWAYESOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860757-84-2
Record name 3-bromo-quinoline-6-carbaldehyde
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